![molecular formula C22H28N2O5S B1671718 Ilepatril CAS No. 473289-62-2](/img/structure/B1671718.png)
Ilepatril
准备方法
依乐帕利的合成涉及多个步骤,包括肽键的形成和特定官能团的掺入。详细的合成路线和反应条件通常是制药公司拥有的专有信息。 已知该化合物是通过一系列涉及使用保护基团、偶联试剂和纯化技术的合成反应合成的 .
化学反应分析
科学研究应用
Ilepatril, also known as AVE-7688, is a vasopeptidase inhibitor (VPi) that has been under development for potential therapeutic applications, particularly in the treatment of hypertension and diabetic nephropathy . Sanofi-Aventis (formerly Aventis Pharma AG) developed this compound as a dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor .
Clinical Development and Trials
This compound has undergone phase IIb/III clinical trials for hypertension and phase II trials for diabetic nephropathy . The developing company initially intended to file for approval for hypertension treatment in 2010 . this compound was also previously explored for cardiac failure, but it was not listed on Aventis's pipeline after 2003 . A clinical trial was conducted to evaluate the long-term safety and tolerability of this compound at doses of 2.5, 10, 35, or 50 mg, specifically monitoring for angioedema .
Mechanism of Action and Effects
This compound's mechanism of action involves the dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) .
Effects on Nerve Function: Studies suggest that NEP plays a role in regulating nerve function in insulin-deficient diabetes and diet-induced obesity (DIO) . Treatment with AVE7688 improved glucose tolerance in DIO C57Bl/6J and NEP -/- mice. Additionally, AVE7688 treatment prevented thermal hypoalgesia and nerve conduction slowing in streptozotocin-diabetic and DIO C57Bl/6J mice .
Impact on Intraepidermal Nerve Fiber Profiles: Intraepidermal nerve fiber (IENF) profiles were found to be decreased in the hindpaw of C57Bl/6J diabetic or DIO mice. However, treatment with AVE7688 improved these IENF profiles .
Comparative Studies
In heart failure models, the bispecific peptide NPA7 demonstrated superior hemodynamic effects, natriuresis, diuresis, and cardiorenoprotective effects . The synergistic action of NPA7 and furosemide has shown benefits in experimental heart failure .
Tables of Data
Control (24) | Control + AVE7688 (10) | High Fat (34) | High Fat + AVE7688 (22) | |
---|---|---|---|---|
Start weight (g) | 27.3 ± 0.4 | 26.1 ± 0.4 | 25.1 ± 0.3 | 26.4 ± 0.3 |
End weight (g) | 31.4 ± 0.4 | 28.6 ± 0.5 | 42.2 ± 0.9 # | 29.6 ± 0.6 + |
Blood glucose | 150 ± 4 | 147 ± 9 | 161 ± 7 | 152 ± 6 |
Data are presented as the mean ± SEM. # p < 0.05 compared to control, + p < 0.05 compared to the respective group. Parentheses indicate the number of experimental animals. ND not determined
Potential Therapeutic Alternatives
ACE2/Ang (1–7)/MasR Axis: Increasing or activating ACE2/Ang (1–7) may prevent heart diseases like heart failure . Ang (1–7) enhances NO production via MasR activation, reducing the harmful effects of Ang II in renal segments. This protective axis has demonstrated promising results in clinical trials for hypertension and peripheral artery disease .
作用机制
依乐帕利通过抑制血管紧张素转换酶和中性内肽酶来发挥作用。这种双重抑制导致血管紧张素 II 产生减少,利钠肽水平升高。结果是血压降低,肾功能改善。 依乐帕利的分子靶标包括血管紧张素转换酶和中性内肽酶,它们是调节血压和体液平衡的关键酶 .
相似化合物的比较
依乐帕利由于其对血管紧张素转换酶和中性内肽酶的双重抑制作用而独一无二。类似的化合物包括:
坎多沙坦: 中性内肽酶抑制剂。
依那普利: 血管紧张素转换酶抑制剂。
奥马帕利拉特: 血管紧张素转换酶和中性内肽酶的另一种双重抑制剂。与这些化合物相比,依乐帕利通过同时靶向这两种酶,提供了更广泛的活性范围,这可能在管理心血管和代谢疾病方面提供增强的治疗益处
生物活性
Ilepatril, also known as AVE 7688, is a vasopeptidase inhibitor (VPI) that has garnered attention for its potential therapeutic applications, particularly in the management of hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions by inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP).
- ACE Inhibition : By blocking ACE, this compound decreases the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and reduced blood pressure.
- NEP Inhibition : NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides and bradykinin. Inhibition of NEP increases the levels of these peptides, promoting vasodilation and natriuresis (excretion of sodium in urine) .
1. Cardiovascular Benefits
This compound has been shown to improve endothelial function and exert protective effects against renovascular hypertension. In clinical trials, it demonstrated significant efficacy in reducing blood pressure and improving cardiac function in patients with hypertension .
2. Metabolic Effects
Research indicates that this compound may improve glucose tolerance in diabetic models. In studies involving diet-induced obesity (DIO) mice, treatment with this compound enhanced glucose utilization and mitigated nerve conduction issues associated with diabetes .
3. Neuropathic Effects
In diabetic rats, this compound treatment was associated with improved intraepidermal nerve fiber (IENF) profiles, suggesting a protective effect on nerve function in insulin-deficient conditions .
Clinical Studies
- A phase III clinical trial involving approximately 2000 participants evaluated the efficacy of this compound in managing hypertension. Results indicated that patients receiving this compound experienced significant reductions in blood pressure compared to placebo groups .
Animal Studies
- In an experiment with obese Zucker diabetic fatty (ZDF) rats, this compound treatment resulted in improvements across various endpoints related to vascular and neural complications associated with diabetes .
Data Tables
属性
IUPAC Name |
(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFFTMLFPWYFH-RDGPPVDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H]1CC2=CC=CC=C2[C@H]3CCC[C@H](N3C1=O)C(=O)O)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047356 | |
Record name | Ilepatril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473289-62-2 | |
Record name | (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473289-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilepatril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473289622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilepatril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilepatril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,1-a][2]benzazepine-4-carboxylic acid, 7-[[(2S)-2-(acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILEPATRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N1YAP5FCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。